molecular formula C22H20O11 B1683319 Wogonoside CAS No. 51059-44-0

Wogonoside

Cat. No. B1683319
CAS RN: 51059-44-0
M. Wt: 460.4 g/mol
InChI Key: LNOHXHDWGCMVCO-NTKSAMNMSA-N
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Description

Wogonoside is a flavonoid glycoside found in the Scutellaria plant . It is known for its anti-inflammatory properties . It is also the main in-vivo metabolite of wogonin .


Molecular Structure Analysis

Wogonoside has the molecular formula C22H20O11 . Its molecular weight is 460.39 . The InChI key is LNOHXHDWGCMVCO-NTKSAMNMSA-N .


Chemical Reactions Analysis

Wogonoside has been found to decrease the half-life of ATF2 and promote its proteasomal degradation . It also affects the expression of cell cycle– and differentiation-related genes, including the upregulation of p21waf1/cip1 and downregulation of the oncogenic protein c-Myc .


Physical And Chemical Properties Analysis

Wogonoside is a solid substance . It has a density of 1.6±0.1 g/cm3 . Its SMILES string is COc1c(O[C@@H]2OC@@HC@H[C@H]2O)C(O)=O)cc(O)c3C(=O)C=C(Oc13)c4ccccc4 .

Scientific Research Applications

Anticancer Properties

Wogonoside has shown promising anticancer effects in different types of cancer, including acute myeloid leukemia (AML), breast cancer, and glioblastoma. Studies have demonstrated that wogonoside can inhibit the proliferation of cancer cells through mechanisms such as inducing cell cycle arrest, promoting differentiation, and inhibiting angiogenesis. For example, in AML cell lines and primary patient-derived AML cells, wogonoside exhibited antiproliferative properties by inducing G1 phase arrest and promoting differentiation. It significantly increased the transcription of phospholipid scramblase 1 (PLSCR1), influencing the expression of cell cycle- and differentiation-related genes (Chen et al., 2013).

Anti-inflammatory and Antioxidant Effects

Wogonoside has also been reported to have anti-inflammatory and antioxidant effects. It has demonstrated protective effects against lipopolysaccharide (LPS) and D-galactosamine (D-GalN)-induced liver injury in mice by inhibiting the production of pro-inflammatory cytokines and hepatic malondialdehyde (MDA) content, suggesting its potential in treating acute liver injury (Gao et al., 2016).

Modulation of Inflammatory Mediators

In studies involving RAW264.7 cells, wogonoside demonstrated significant inhibitory effects on the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines including TNF-α and IL-6, suggesting its role as a functional food component for the prevention and treatment of inflammation (Yang et al., 2013).

Effects on Angiogenesis

Wogonoside has been found to suppress angiogenesis, an essential process for tumor growth and metastasis, in breast cancer by inhibiting the Wnt/β-catenin pathway. It reduced the secretion of VEGF in MCF-7 cells and inhibited angiogenesis induced by conditioned media from these cells in various assays (Huang et al., 2016).

Autophagy and Apoptosis Induction

In glioblastoma cells, wogonoside induced autophagy-related apoptosis by increasing autophagic flux and enhancing the expression of autophagy-related proteins. This suggests wogonoside's potential as a candidate for the treatment of malignant gliomas (Zhang et al., 2014).

Inhibition of Inflammatory Pathways

Wogonoside has shown effects in inhibiting inflammatory pathways, such as toll-like receptor 4 (TLR4) signal transduction, which is involved in lipopolysaccharide-induced angiogenesis. This suggests its therapeutic potential in diseases associated with the development of both inflammation and angiogenesis progress (Chen et al., 2009).

Safety And Hazards

Wogonoside is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed . It may cause skin, eye, and respiratory tract irritation .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOHXHDWGCMVCO-NTKSAMNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199062
Record name Oroxindin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oroxindin

CAS RN

51059-44-0
Record name Wogonoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51059-44-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oroxindin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oroxindin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51059-44-0
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Record name OROXINDIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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